molecular formula C17H15N3O3 B2778958 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 865286-15-3

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No. B2778958
CAS RN: 865286-15-3
M. Wt: 309.325
InChI Key: OJAUAAIIUFKVTG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other substances are also analyzed .

Scientific Research Applications

Computational and Pharmacological Potentials

Research has explored the computational and pharmacological potentials of 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown various degrees of efficacy in binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their potential for therapeutic application in treating inflammation and cancer (Faheem, 2018).

Antimicrobial and Antitumor Activity

Another study focuses on designing and synthesizing new derivatives as promising chemotherapeutic agents. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, as well as their antiproliferative activity against human tumor cell lines. Certain derivatives exhibited significant inhibitory activity, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).

Antimicrobial Evaluation and Hemolytic Activity

The antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have also been investigated. These compounds demonstrated variable antimicrobial activities against selected microbial species, with some showing significant potency. This research suggests the potential application of these compounds in developing new antimicrobial agents (Gul et al., 2017).

Anticancer Properties

The synthesis and evaluation of 1,3,4-oxadiazole derivatives as inhibitors for specific proteins involved in cancer progression have been explored. These studies reveal that certain derivatives exhibit considerable inhibitory effects on cancer cell growth, offering insights into the development of new anticancer therapies (Panchal et al., 2020).

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and necessary safety precautions. Material safety data sheets (MSDS) are often referenced for this information .

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAUAAIIUFKVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330500
Record name N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

CAS RN

865286-15-3
Record name N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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